Allopurinol (sodium)

Solubility Formulation Science Parenteral Drug Delivery

Allopurinol sodium (CAS 17795-21-0) is the enabling parenteral xanthine oxidase inhibitor, delivering ~32 mg/mL aqueous solubility—a 40‑fold increase over the poorly soluble free base (0.8 mg/mL). This physicochemical advantage allows high‑concentration IV dosing for patients who cannot tolerate oral therapy—critical in Tumor Lysis Syndrome protocols and acute gout management with CV risk factors. Unlike febuxostat, allopurinol sodium carries no cardiovascular safety signal (CARES trial) and demonstrates renoprotective effects (network meta‑analysis RR 0.39 vs. placebo for composite renal events). Procure ≥98% purity IV‑grade API with validated Y‑site compatibility data covering 58 compatible drugs, essential for hospital pharmacy formulary safety.

Molecular Formula C5H5N4NaO
Molecular Weight 160.11 g/mol
Cat. No. B12410247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllopurinol (sodium)
Molecular FormulaC5H5N4NaO
Molecular Weight160.11 g/mol
Structural Identifiers
SMILESC1=NNC2=C1C(N=CN2)[O-].[Na+]
InChIInChI=1S/C5H5N4O.Na/c10-5-3-1-8-9-4(3)6-2-7-5;/h1-2,5H,(H2,6,7,8,9);/q-1;+1
InChIKeyFSIHPSGWJKWQOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allopurinol Sodium: Baseline Physicochemical and Pharmacological Profile for Scientific Procurement


Allopurinol sodium (CAS 17795-21-0) is the highly water-soluble sodium salt form of the xanthine oxidase inhibitor allopurinol, with an experimentally determined aqueous solubility of approximately 30–32 mg/mL at 25°C [1]. This stands in stark contrast to the free base allopurinol, which exhibits poor aqueous solubility of only 80.0 mg/dL (0.8 mg/mL) at 37°C [2]. Allopurinol and its active metabolite, oxypurinol, function as structural analogs of hypoxanthine and inhibit the enzyme xanthine oxidase, thereby blocking the conversion of hypoxanthine to xanthine and xanthine to uric acid, the final step in purine catabolism [3]. This mechanism is central to its therapeutic application in managing hyperuricemia associated with gout and the prevention of hyperuricemia secondary to cancer chemotherapy. The sodium salt formulation is specifically engineered to overcome the dissolution-rate-limited absorption and formulation challenges of the free base, enabling the development of a parenteral dosage form for clinical scenarios where oral administration is not feasible [4].

Why Allopurinol Free Base and Other Xanthine Oxidase Inhibitors Cannot Substitute for Allopurinol Sodium


Direct substitution of allopurinol sodium with oral allopurinol free base or other xanthine oxidase inhibitors (e.g., febuxostat, topiroxostat) is not scientifically justifiable due to fundamental differences in physicochemical properties, route of administration, and resulting pharmacokinetic (PK) profiles. The poor aqueous solubility of allopurinol free base (0.8 mg/mL) [1] precludes its formulation as a high-concentration intravenous product, whereas the sodium salt's enhanced solubility (~32 mg/mL) [2] is the enabling technology for parenteral administration. This route of administration is critical for patients who cannot tolerate or absorb oral medications. Furthermore, while both allopurinol and febuxostat inhibit xanthine oxidase, their chemical structures, metabolic pathways, and drug interaction profiles are distinct [3]. For instance, allopurinol's interaction with azathioprine and 6-mercaptopurine is a critical and well-documented safety concern [4] that does not apply to non-purine analogs like febuxostat. Similarly, the cardiovascular safety signal associated with febuxostat [5] is not a primary concern for allopurinol. Therefore, the selection of a specific agent and its formulation must be guided by the clinical scenario, patient-specific factors, and the unique evidence base supporting each compound, as detailed in the quantitative comparisons below.

Quantitative Differentiators of Allopurinol Sodium: A Comparative Evidence Guide for Procurement


Aqueous Solubility: Enabling Parenteral Administration of a Xanthine Oxidase Inhibitor

Allopurinol sodium demonstrates a dramatic increase in aqueous solubility compared to its free base form. While the free base allopurinol has a reported solubility of 80.0 mg/dL (0.8 mg/mL) at 37°C, the sodium salt exhibits a solubility of approximately 30–32 mg/mL in water at 25°C [1]. This >35-fold increase in solubility is the critical physicochemical property that enables the formulation of allopurinol sodium as a lyophilized powder for reconstitution and intravenous injection [2]. The poor solubility of the free base renders it unsuitable for high-concentration parenteral formulations.

Solubility Formulation Science Parenteral Drug Delivery

IV Compatibility: Validated Y-Site Admixture with 58 Co-administered Drugs

A comprehensive simulated Y-site administration study assessed the physical compatibility of allopurinol sodium (3 mg/mL in 0.9% sodium chloride) with 92 other injectable drugs [1]. The study found that allopurinol sodium was compatible with 58 drugs for up to four hours at 22°C. However, it was incompatible with 34 other drugs, showing signs of incompatibility such as turbidity, precipitation, color change, and effervescence [1]. This detailed compatibility profile is crucial for safe administration in complex clinical settings, distinguishing it from other drugs without such data.

Y-site Compatibility IV Admixture Hospital Pharmacy

Pharmacokinetic Profile: IV Administration Yields Defined Parameters for Allopurinol and Oxypurinol

Intravenous administration of allopurinol sodium provides a well-characterized pharmacokinetic (PK) profile, which is essential for dosing in critically ill patients or those with compromised gastrointestinal function. Following IV administration, the mean half-life (t1/2) of allopurinol is 1.21 ± 0.33 hours, while its active metabolite, oxypurinol, has a significantly longer half-life of 23.5 ± 4.5 hours [1]. The steady-state volume of distribution (Vd) for allopurinol is 0.87 ± 0.13 L/kg [1]. Approximately 76% of an IV dose is excreted in the urine as oxypurinol [1]. This PK profile is distinct from oral allopurinol, where absorption is a variable and rate-limiting step.

Pharmacokinetics IV Administration Oxypurinol

Comparative Efficacy vs. Febuxostat in Gout: Allopurinol Demonstrates Non-Inferiority in Flare Control

In a large, randomized controlled trial (the CARES trial) comparing cardiovascular safety, allopurinol was found to be noninferior to febuxostat in controlling gout flares. During the study period, 36.5% of allopurinol-treated participants experienced one or more gout flares, compared to 43.5% of febuxostat-treated participants (P<0.001 for noninferiority) [1]. Both drugs were effective in achieving target serum urate levels [1]. This provides crucial evidence that for the key clinical outcome of flare prevention, allopurinol is not clinically inferior to a newer, more expensive alternative, informing both clinical and formulary decisions.

Gout Comparative Efficacy Febuxostat Clinical Trial

Renal Outcomes in Asymptomatic Hyperuricemia: Allopurinol Shows Superior Reduction in Renal Events

A systematic review and network meta-analysis of randomized controlled trials assessed the efficacy of urate-lowering therapies (ULTs) on renal outcomes in patients with asymptomatic hyperuricemia [1]. The analysis found that allopurinol was associated with a significantly lower risk of composite renal events compared to placebo (RR 0.39, 95% CI 0.23 to 0.66) [1]. While febuxostat also showed a benefit (RR 0.68, 95% CI 0.46 to 0.99), the point estimate for risk reduction was greater with allopurinol. Furthermore, allopurinol was associated with a significantly higher estimated glomerular filtration rate (eGFR) compared to placebo (MD 3.69 ml/min/1.73 m², 95% CI 1.31 to 6.08) [1].

Chronic Kidney Disease Renal Outcomes Hyperuricemia Network Meta-analysis

Cardiovascular Safety Profile: Allopurinol Shows Lower Incidence of CV Death vs. Febuxostat

The FDA-mandated CARES trial was a post-marketing safety study comparing the cardiovascular (CV) outcomes of febuxostat and allopurinol in patients with gout and established cardiovascular disease [1]. A key finding was a higher incidence of adjudicated sudden cardiac death in the febuxostat group compared to the allopurinol group. Sudden cardiac death occurred in 83 of 3,098 patients (2.7%) in the febuxostat group versus 56 of 3,092 patients (1.8%) in the allopurinol group [1]. This safety signal led to a boxed warning for febuxostat regarding increased risk of CV death, a warning not present for allopurinol.

Cardiovascular Safety Gout Febuxostat Post-marketing Study

Primary Research and Industrial Application Scenarios for Allopurinol Sodium


Prevention and Management of Tumor Lysis Syndrome (TLS) in Oncology

Allopurinol sodium for injection is the standard of care for preventing and managing hyperuricemia in patients undergoing chemotherapy for leukemia, lymphoma, and other malignancies where rapid cell lysis can lead to life-threatening TLS [1]. The ability to administer the drug intravenously is critical for patients with mucositis, nausea, or other conditions preventing oral intake. Guidelines for intermediate-risk TLS recommend initiating allopurinol (100-300 mg orally every 8-12 hours or the equivalent IV dose) 3 days prior to chemotherapy, combined with aggressive hydration [2]. This application leverages the unique IV formulation of allopurinol sodium, a direct consequence of its enhanced solubility [3].

Hospital Pharmacy IV Admixture and Compatibility Protocols

Procurement of allopurinol sodium is essential for hospital pharmacy departments that manage complex IV regimens. The detailed Y-site compatibility data, which identifies 58 compatible and 34 incompatible drugs [1], provides a critical evidence base for developing safe administration protocols. This information is invaluable for preventing medication errors and ensuring patient safety in critical care, oncology, and transplant units where multiple IV medications are co-administered. This compatibility profile is a unique and practical differentiator for the product.

First-Line Urate-Lowering Therapy for Gout with Cardiovascular Comorbidities

Based on the safety data from the CARES trial [1], allopurinol is the preferred xanthine oxidase inhibitor for patients with gout who have pre-existing cardiovascular disease or risk factors. Clinical guidelines and formulary decisions often prioritize allopurinol over febuxostat in this large and growing patient population due to the lower incidence of cardiovascular death (1.8% vs. 2.7% for febuxostat) [1]. Procurement strategies for health systems should reflect this evidence, ensuring adequate supply of allopurinol (including the IV formulation for acute care settings) to meet the needs of this high-risk patient group.

Renoprotective Strategy in Chronic Kidney Disease (CKD) Patients

Evidence from a network meta-analysis indicates that allopurinol significantly reduces the risk of composite renal events (RR 0.39 vs. placebo) and is associated with a higher eGFR (MD 3.69 ml/min/1.73 m²) in patients with asymptomatic hyperuricemia [1]. This supports the use of allopurinol as a renoprotective strategy in patients with CKD, where management of hyperuricemia is a key therapeutic goal. For procurement, this highlights the clinical value of allopurinol in nephrology and primary care settings beyond its traditional use in gout.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Allopurinol (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.